molecular formula C12H18N2S B113344 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile CAS No. 952958-74-6

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile

Cat. No.: B113344
CAS No.: 952958-74-6
M. Wt: 222.35 g/mol
InChI Key: HNMXLKIOUBACHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile typically involves multi-step organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These unique features make it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-4-(2-methylpropyl)-5-propan-2-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-7(2)5-9-10(6-13)12(14)15-11(9)8(3)4/h7-8H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMXLKIOUBACHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(SC(=C1C#N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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